1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- is a complex organic compound that belongs to the class of isoindole derivatives. . This compound, in particular, features a unique structure that combines an isoindole core with a chloromethyl-pyridinyl moiety, making it a subject of interest for researchers in various fields.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
It’s known that isoindoline-1,3-dione derivatives interact with their targets, such as the dopamine receptor d3 , leading to potential therapeutic effects.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with the inhibition of β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease.
Pharmacokinetics
Result of Action
Isoindoline-1,3-dione derivatives have shown potential therapeutic effects, such as antipsychotic effects via modulation of the dopamine receptor d3 and potential capacity in the treatment of Alzheimer’s disease via inhibition of β-amyloid protein aggregation .
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been achieved using environmentally friendly synthetic approaches , suggesting that the compound’s synthesis can be influenced by environmental conditions.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- typically involves multi-step organic reactions. One common method includes the trifunctionalization of a nitrile moiety, which is triggered by the formation of a nitrile ylide with extended conjugation by the reaction of a rhodium vinylcarbene with a nitrile . This process is catalyzed by rhodium and involves a cascade reaction that significantly increases molecular complexity. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to meet industrial standards.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Cycloaddition Reactions: The isoindole core can engage in cycloaddition reactions, forming complex heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and various oxidizing and reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- include other isoindole derivatives and nitrogen-containing heterocycles such as indoles and imidazoles . Compared to these compounds, 1H-Isoindole-1,3(2H)-dione, 2-[[6-(chloromethyl)-2-pyridinyl]methyl]- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloromethyl-pyridinyl moiety, in particular, sets it apart from other isoindole derivatives, providing unique opportunities for chemical modifications and biological interactions.
Similar Compounds
Properties
IUPAC Name |
2-[[6-(chloromethyl)pyridin-2-yl]methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-8-10-4-3-5-11(17-10)9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-7H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIUWOKXRRHHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC=C3)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735553 | |
Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628308-52-1 | |
Record name | 2-{[6-(Chloromethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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